molecular formula C9H17N3 B11739561 (2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine

(2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine

Cat. No.: B11739561
M. Wt: 167.25 g/mol
InChI Key: CNCZASBPZDZKTI-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 1,3-dimethyl-1H-pyrazol-5-yl group attached to a propylamine moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamine group enhances its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C9H17N3/c1-4-5-10-7-9-6-8(2)11-12(9)3/h6,10H,4-5,7H2,1-3H3

InChI Key

CNCZASBPZDZKTI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=NN1C)C

Origin of Product

United States

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